(3,4-Difluorophényl)(pipéridin-4-yl)méthanone

Vue d'ensemble

Description

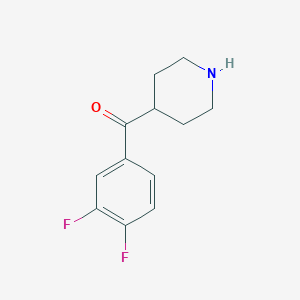

(3,4-Difluorophenyl)(piperidin-4-yl)methanone is a chemical compound with the molecular formula C12H13F2NO It is characterized by the presence of a difluorophenyl group and a piperidinyl group connected via a methanone linkage

Applications De Recherche Scientifique

(3,4-Difluorophenyl)(piperidin-4-yl)methanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(piperidin-4-yl)methanone typically involves the reaction of 3,4-difluorobenzoyl chloride with piperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of (3,4-Difluorophenyl)(piperidin-4-yl)methanone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to maximize efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

(3,4-Difluorophenyl)(piperidin-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.

Major Products

Oxidation: Formation of difluorobenzoic acid or difluorobenzophenone.

Reduction: Formation of (3,4-difluorophenyl)(piperidin-4-yl)methanol.

Substitution: Various substituted difluorophenyl derivatives depending on the substituent introduced.

Mécanisme D'action

The mechanism of action of (3,4-Difluorophenyl)(piperidin-4-yl)methanone involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidinyl group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (3,4-Dichlorophenyl)(piperidin-4-yl)methanone

- (3,4-Dimethylphenyl)(piperidin-4-yl)methanone

- (3,4-Dimethoxyphenyl)(piperidin-4-yl)methanone

Uniqueness

(3,4-Difluorophenyl)(piperidin-4-yl)methanone is unique due to the presence of fluorine atoms, which impart distinct electronic properties and influence the compound’s reactivity and interactions. Fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications.

Activité Biologique

(3,4-Difluorophenyl)(piperidin-4-yl)methanone is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential therapeutic applications in treating neurological and psychiatric disorders. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFN\O

- Molecular Weight : 223.23 g/mol

The structure consists of a difluorophenyl group attached to a piperidine ring through a methanone linkage. This specific configuration is crucial for its biological activity.

The biological activity of (3,4-difluorophenyl)(piperidin-4-yl)methanone primarily involves its interaction with various neurotransmitter systems. Notably, it has been identified as a potential modulator of dopamine receptors, which are pivotal in the treatment of schizophrenia and other psychotic disorders. The compound's ability to influence dopaminergic signaling pathways may contribute to its antipsychotic effects.

Pharmacological Applications

Research indicates that derivatives of (3,4-difluorophenyl)(piperidin-4-yl)methanone exhibit significant promise in several therapeutic areas:

- Antipsychotic Activity : Compounds in this class have been shown to possess antipsychotic properties, making them candidates for the treatment of schizophrenia.

- Neuroprotective Effects : Studies suggest that these compounds may also offer neuroprotective benefits by modulating glutamate signaling pathways, potentially reducing excitotoxicity in neurodegenerative conditions .

- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects, which could be beneficial in treating neuroinflammatory diseases.

Study 1: Antipsychotic Efficacy

A recent study evaluated the efficacy of (3,4-difluorophenyl)(piperidin-4-yl)methanone in animal models of schizophrenia. The results indicated that administration of the compound significantly reduced hyperactivity and improved cognitive function compared to control groups. This suggests its potential as a novel antipsychotic agent.

Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cell cultures. The findings revealed that (3,4-difluorophenyl)(piperidin-4-yl)methanone effectively attenuated cell death and preserved neuronal viability, highlighting its role as a neuroprotective agent .

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antipsychotic Efficacy | Reduced hyperactivity; improved cognition |

| Study 2 | Neuroprotection | Attenuated glutamate toxicity; preserved cell viability |

Synthesis and Structural Modifications

The synthesis of (3,4-difluorophenyl)(piperidin-4-yl)methanone typically involves multi-step organic reactions aimed at achieving high purity and yield. Continuous flow synthesis methods are increasingly being used to enhance efficiency and control over reaction parameters.

Structural Modifications

Ongoing research is exploring various modifications to the parent structure to optimize pharmacological properties. These modifications aim to improve potency, selectivity for biological targets, and reduce side effects.

Propriétés

IUPAC Name |

(3,4-difluorophenyl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO/c13-10-2-1-9(7-11(10)14)12(16)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQMAQQVRQINKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562899 | |

| Record name | (3,4-Difluorophenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149452-43-7 | |

| Record name | (3,4-Difluorophenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.